molecular formula C34H29BrFN3OS B2795187 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681279-78-7

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B2795187
CAS No.: 681279-78-7
M. Wt: 626.59
InChI Key: SCYYQRLVGNCCFN-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a pyrazoline-based hybrid molecule with a unique structural architecture. Its core consists of a 4,5-dihydropyrazole ring substituted at position 3 with a 4-bromophenyl group and at position 5 with a 4-fluorophenyl group. The pyrazoline nitrogen at position 1 is linked to an ethanone moiety, which is further functionalized with a thioether group connected to a 1-(2,5-dimethylbenzyl)-substituted indole ring.

The indole-thioether moiety, in particular, may enhance binding affinity to biological targets due to its hydrophobic and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29BrFN3OS/c1-22-7-8-23(2)26(17-22)19-38-20-33(29-5-3-4-6-31(29)38)41-21-34(40)39-32(25-11-15-28(36)16-12-25)18-30(37-39)24-9-13-27(35)14-10-24/h3-17,20,32H,18-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYYQRLVGNCCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antitumor properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation. For instance, a related pyrazole derivative demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .

Antiviral Properties

Compounds similar to 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone have shown antiviral activity. Research indicates that specific substitutions on the pyrazole ring can lead to increased efficacy against viral infections .

Multi-Step Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the Pyrazole Ring : Starting from commercially available precursors, the pyrazole ring is constructed through condensation reactions.
  • Thioether Formation : The indole derivative is introduced via a thioether linkage, which is crucial for enhancing biological activity.
  • Final Modifications : Additional steps may involve functional group transformations to optimize the pharmacological profile.

Crystallography

The crystal structure of related compounds has been analyzed using X-ray diffraction techniques. These studies reveal that the pyrazole and indole moieties adopt specific conformations that influence their biological activity. For example, dihedral angles between the rings can affect intermolecular interactions and solubility properties .

Case Studies

Study Findings
Antitumor Activity Evaluation Demonstrated significant cytotoxicity against human cancer cell lines with IC50 values indicating effective inhibition .
Antiviral Testing Showed promising activity against viral pathogens; structure-activity relationship studies suggested modifications could enhance efficacy .
Crystallographic Analysis Provided insights into molecular conformation and packing; revealed potential for polymorphism affecting solubility and stability .

Chemical Reactions Analysis

Reaction Mechanism:

  • Nucleophilic Substitution : The thiol group (-SH) from the carbothioamide acts as a nucleophile, attacking the electrophilic carbon of the bromoethanone derivative.

  • Elimination of HBr : The reaction proceeds with the elimination of hydrogen bromide (HBr), forming the thioether bond between the pyrazole and indole moieties.

Key Reaction Conditions:

ComponentDetails
Solvent Anhydrous ethanol
Temperature Reflux (~78°C for ethanol)
Reaction Monitoring Thin-layer chromatography (TLC) used to track progress
Purification Filtration and washing with ethanol, followed by crystallization
Yield Reported as "good purity and yield" (exact quantification unavailable)

Structural Influences on Reactivity

The compound’s reactivity is shaped by its hybrid heterocyclic structure:

  • Pyrazole Ring : The planar pyrazole core (r.m.s. deviation = 0.043 Å) facilitates π-π stacking interactions, potentially stabilizing intermediates during synthesis.

  • Thioether Linkage : The -S- group enhances nucleophilicity, critical for bond formation in the synthesis.

  • Halogen Substituents : The electron-withdrawing bromophenyl and fluorophenyl groups influence electron distribution, directing regioselectivity in reactions .

Thin-Layer Chromatography (TLC)

  • Employed to monitor reaction progression and confirm product formation .

  • Ensures purity by detecting unreacted starting materials or byproducts.

Crystallographic Analysis

  • Single-crystal X-ray diffraction reveals a T-shaped molecular geometry due to dihedral angles between substituents (e.g., 77.9° between pyrazole and fluorophenyl groups) .

  • Intramolecular hydrogen bonds (e.g., C15–H15⋯O1) stabilize the conformation .

Comparative Data

FeatureThis CompoundAnalogous Pyrazole Derivatives
Pyrazole Planarity r.m.s. deviation = 0.043 Å 0.02–0.06 Å (typical for pyrazoles)
Dihedral Angles 77.9° (fluorophenyl) 15–25° (thienyl/phenyl)
Synthetic Yield High (qualitative)70–96% (quantified for analogs)

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazoline Derivatives

Compound Name R1 (Position 3) R2 (Position 5) Side Chain at N1 Key Structural Observations Reference
Target Compound 4-Bromophenyl 4-Fluorophenyl 2-((1-(2,5-Dimethylbenzyl)-indol-3-yl)thio)ethanone Unique indole-thioether moiety -
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 4-Fluorophenyl 4-Bromophenyl Butan-1-one Crystallizes in monoclinic P2₁/c space group; dihedral angle between aryl groups: 85.2°
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)pyrazol-1-yl)thiazole 4-Chlorophenyl 4-Fluorophenyl Thiazole-triazole hybrid Isostructural with bromo analog; halogen substitution does not alter packing
3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole 4-Bromophenyl 2-Furyl 2-Thienylcarbonyl Planar pyrazole core; intermolecular C–H···O interactions

Key Observations:

  • Side Chain Diversity: The indole-thioether group in the target compound distinguishes it from analogs with simpler acyl or alkyl chains (e.g., butanone in ). This moiety may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .

Crystallographic and Computational Insights

  • Crystal Packing : The target compound’s bromo and fluoro substituents are expected to engage in halogen bonding (C–Br···N/O) and C–H···F interactions, as seen in analogs .
  • Software Tools : Structural characterization of related compounds relies on SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the common synthetic routes for preparing pyrazoline-based compounds like the target molecule, and how can reaction conditions be optimized? A: Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

  • Step 1: Prepare the chalcone intermediate (e.g., (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) via Claisen-Schmidt condensation .
  • Step 2: React the chalcone with hydrazine hydrate in refluxing ethanol to form the pyrazoline core.
  • Step 3: Introduce the indole-thioether moiety via nucleophilic substitution or thiol-alkyne "click" chemistry.
    Optimization Tips:
    • Use high-purity hydrazine derivatives to avoid side reactions.
    • Monitor reaction progress via TLC or HPLC .
    • Adjust solvent polarity (e.g., DMF for sterically hindered reactions) to improve yields .

Structural Confirmation Q: What analytical techniques are essential for confirming the molecular structure of this compound? A: A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy: Use 1^1H/1313C NMR to verify substituent positions and diastereotopic protons in the dihydropyrazole ring .
  • X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and stereochemistry. For example:
Parameter Typical Range for Pyrazolines
N1–N2 bond length1.35–1.40 Å
C4–C5 (dihydro)1.50–1.55 Å
Dihedral angle (aryl rings)70–85°
  • Mass Spectrometry: HRMS confirms molecular weight and fragmentation patterns.

Purity Assessment Q: How can researchers ensure high purity of the compound for biological testing? A:

  • Chromatography: Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or preparative HPLC with a C18 column .
  • Melting Point Analysis: Compare observed vs. literature values (e.g., 409 K for related pyrazolines ).
  • Elemental Analysis: Validate C/H/N/S/Br/F ratios within ±0.4% of theoretical values.

Advanced Research Questions

Crystallographic Data Contradictions Q: How to resolve discrepancies between computational (DFT) and experimental (X-ray) bond lengths in the pyrazoline ring? A:

  • Check Data Quality: Ensure crystallographic data has a low R factor (<0.05) and high completeness (>98%) .
  • DFT Refinement: Use Gaussian or ORCA to optimize geometry with B3LYP/6-31G(d). Compare with experimental values.
  • Thermal Motion: Account for anisotropic displacement parameters in SHELXL to refine bond lengths .
    Example Workflow:
    • Solve structure with SHELXD .
    • Refine using SHELXL with TWIN/BASF commands for twinned crystals .
    • Validate with PLATON/ADDSYM to detect missed symmetry .

Structure-Activity Relationship (SAR) Studies Q: How to design SAR studies to evaluate the impact of substituents (e.g., 4-bromophenyl vs. 4-fluorophenyl) on bioactivity? A:

  • Analog Synthesis: Prepare derivatives with halogen substitutions (Cl, Br, I) at the 4-position of phenyl rings.
  • Biological Assays: Test against target enzymes (e.g., COX-2, kinases) using:
    • Enzyme Inhibition: IC50_{50} determination via fluorescence polarization .
    • Cellular Uptake: LC-MS quantification in cell lysates.
  • Computational Docking: Use AutoDock Vina to predict binding affinities to active sites (e.g., PDB: 1CX2) .

Handling Low-Yield Reactions Q: What strategies can improve yields during the introduction of the indole-thioether moiety? A:

  • Catalyst Screening: Test Pd(PPh3_3)4_4 or CuI for cross-coupling reactions .
  • Microwave Assistance: Use microwave irradiation (100–150°C, 30 min) to accelerate thiol-alkyne coupling .
  • Protection/Deprotection: Protect indole NH with Boc groups to prevent side reactions.

Thermal Degradation Analysis Q: How to assess thermal stability for storage and handling? A:

  • TGA/DSC: Perform thermogravimetric analysis (heating rate: 10°C/min, N2_2 atmosphere).
  • Kinetic Studies: Use the Arrhenius equation to calculate degradation rates at 25°C and 40°C.
  • Storage Recommendations: Store at −20°C in amber vials under argon if decomposition onset is <100°C.

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